Atriopeptin II
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Overview
Description
Atriopeptin II is a peptide fragment derived from the larger atrial natriuretic factor prohormone. This peptide plays a crucial role in cardiovascular homeostasis by regulating blood pressure, natriuresis, and diuresis. It is synthesized and secreted predominantly by atrial myocytes in response to mechanical stretch due to increased blood volume .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor prohormone (103-125) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: Removal of the protecting group from the amino group of the growing peptide chain using trifluoroacetic acid (TFA).
Cleavage: Final cleavage of the peptide from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of atrial natriuretic factor prohormone (103-125) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, followed by purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Atriopeptin II primarily undergoes:
Proteolytic Cleavage: Enzymatic cleavage by proteases like corin to produce active peptide fragments.
Oxidation: Oxidative modifications can occur at methionine residues, leading to methionine sulfoxide formation.
Common Reagents and Conditions:
Proteolytic Cleavage: Typically performed under physiological conditions (pH 7.4, 37°C) using specific proteases.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.
Major Products:
Active Peptide Fragments: Resulting from proteolytic cleavage, such as atrial natriuretic peptide (99-126).
Oxidized Peptides: Methionine sulfoxide derivatives from oxidative reactions.
Scientific Research Applications
Atriopeptin II has diverse applications in scientific research:
Cardiovascular Research: Used to study the regulation of blood pressure, natriuresis, and diuresis. It serves as a biomarker for heart failure and other cardiovascular diseases.
Renal Physiology: Investigated for its role in sodium and water balance in the kidneys.
Endocrinology: Explored for its interactions with the renin-angiotensin-aldosterone system (RAAS) and its effects on hormone secretion.
Pharmacology: Evaluated for its potential therapeutic applications in treating hypertension, heart failure, and metabolic syndrome.
Mechanism of Action
Atriopeptin II exerts its effects through the following mechanisms:
Receptor Binding: Binds to guanylyl cyclase receptors (GC-A) on target cells.
cGMP Production: Activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP).
Signal Transduction: cGMP acts as a second messenger, activating protein kinase G (PKG) and ion channels, resulting in vasodilation, natriuresis, and diuresis.
Molecular Targets: Includes vascular smooth muscle cells, renal tubular cells, and cardiomyocytes.
Comparison with Similar Compounds
Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family with similar cardiovascular effects but different tissue distribution and receptor affinity.
C-type Natriuretic Peptide (CNP): Primarily involved in bone growth and vascular homeostasis, with distinct receptor specificity.
Uniqueness:
Atrial Natriuretic Factor Prohormone (103-125): Unique in its specific cleavage pattern and the resulting active fragments that play a critical role in cardiovascular regulation.
Distinct Receptor Interactions: Exhibits unique binding affinities and activation profiles for guanylyl cyclase receptors compared to BNP and CNP.
Properties
CAS No. |
98084-69-6 |
---|---|
Molecular Formula |
C141H227N51O42S2 |
Molecular Weight |
3372.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C141H227N51O42S2/c1-10-71(7)109-133(231)167-59-103(202)168-73(9)111(209)172-84(40-41-100(143)199)119(217)184-92(62-193)114(212)166-60-105(204)170-85(49-69(3)4)112(210)165-61-106(205)171-97(130(228)181-89(54-101(144)200)124(222)187-94(64-195)127(225)180-88(52-75-27-16-13-17-28-75)123(221)175-80(31-20-44-159-138(149)150)116(214)183-91(135(233)234)53-76-36-38-77(198)39-37-76)67-235-236-68-98(131(229)179-87(51-74-25-14-12-15-26-74)113(211)164-57-102(201)163-58-104(203)169-78(29-18-42-157-136(145)146)120(218)191-110(72(8)11-2)134(232)182-90(55-108(207)208)125(223)176-83(121(219)190-109)34-23-47-162-141(155)156)189-129(227)96(66-197)188-128(226)95(65-196)186-117(215)81(32-21-45-160-139(151)152)173-115(213)79(30-19-43-158-137(147)148)174-122(220)86(50-70(5)6)178-126(224)93(63-194)185-118(216)82(33-22-46-161-140(153)154)177-132(230)99-35-24-48-192(99)107(206)56-142/h12-17,25-28,36-39,69-73,78-99,109-110,193-198H,10-11,18-24,29-35,40-68,142H2,1-9H3,(H2,143,199)(H2,144,200)(H,163,201)(H,164,211)(H,165,210)(H,166,212)(H,167,231)(H,168,202)(H,169,203)(H,170,204)(H,171,205)(H,172,209)(H,173,213)(H,174,220)(H,175,221)(H,176,223)(H,177,230)(H,178,224)(H,179,229)(H,180,225)(H,181,228)(H,182,232)(H,183,214)(H,184,217)(H,185,216)(H,186,215)(H,187,222)(H,188,226)(H,189,227)(H,190,219)(H,191,218)(H,207,208)(H,233,234)(H4,145,146,157)(H4,147,148,158)(H4,149,150,159)(H4,151,152,160)(H4,153,154,161)(H4,155,156,162)/t71-,72-,73-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,109-,110-/m0/s1 |
InChI Key |
XXPVSJGWOXCVLF-VSJANKAZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
98084-69-6 | |
sequence |
GPRSLRRSSCFGGRIDRIGAQSGLGCNSFRY |
Synonyms |
ANF (103-125) ANP (103-125) atrial natriuretic factor (103-125) atrial natriuretic factor precursor (127-149) atrial natriuretic factor prohormone (103-125) atriopeptin (103-125) atriopeptin 23 atriopeptin II cardionatrin II |
Origin of Product |
United States |
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